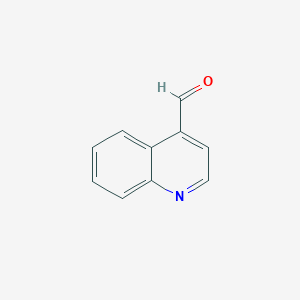

Quinoline-4-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGJBXTNWUHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195899 | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-93-3 | |

| Record name | 4-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A0K4YX051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoline-4-carbaldehyde from 4-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of quinoline-4-carbaldehyde from 4-methylquinoline (B147181), a critical process for the development of various pharmaceutical compounds. This document details the prevalent experimental methodologies, presents quantitative data for comparison, and offers visual representations of the synthesis workflow.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives are integral to the structure of numerous pharmaceuticals, making its efficient synthesis a subject of significant interest in medicinal chemistry and drug development. The most common and effective method for this transformation is the selective oxidation of the methyl group of 4-methylquinoline. This guide will focus predominantly on the widely utilized selenium dioxide oxidation method, while also acknowledging alternative approaches.

Core Synthesis Methodology: Selenium Dioxide Oxidation

The oxidation of 4-methylquinoline using selenium dioxide (SeO₂) is a well-established and reliable method for the preparation of this compound.[1][2] This reaction selectively targets the methyl group at the 4-position of the quinoline (B57606) ring, converting it to an aldehyde.[2]

Reaction Principle

The reaction involves the electrophilic attack of selenium dioxide on the enol or enamine tautomer of 4-methylquinoline. The resulting intermediate undergoes a series of rearrangements and elimination steps to yield the final aldehyde product and elemental selenium as a byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Experimental Protocol

The following protocol is a generalized procedure based on established literature.[3]

Materials:

-

4-Methylquinoline

-

Selenium Dioxide (SeO₂)

-

Toluene (or Dioxane)

-

Saturated Saline Solution

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve 4-methylquinoline (e.g., 5.0 g, 35 mmol) and selenium dioxide (e.g., 5.0 g, 45 mmol) in a suitable solvent such as toluene.[3] Dioxane can also be used as a solvent.[1]

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane and wash it sequentially with a saturated saline solution.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain the pure this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from 4-methylquinoline.

| Oxidizing Agent | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |

| Selenium Dioxide | Toluene | 24 | Reflux | 73 | [3] |

| Selenium Dioxide | Dioxane | Not Specified | Boiling | 75-85 | [1] |

| Hypervalent Iodine(III) Reagents | Anhydrous DMSO | 48-96 | Room Temperature | Good | [4] |

Alternative Synthesis Method: Metal-Free Oxidation

An alternative, metal-free approach for the synthesis of quinoline-4-carbaldehydes involves the use of hypervalent iodine(III) reagents as the oxidant.[4] This method offers the advantages of mild reaction conditions and avoids the use of toxic heavy metals.[4] The reaction is typically carried out at room temperature in anhydrous DMSO.[4] While this method is promising, the selenium dioxide oxidation remains more prevalent in the literature.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-methylquinoline is a fundamental transformation in organic and medicinal chemistry. The selenium dioxide oxidation method remains a robust and widely used protocol, offering good to high yields. The detailed experimental procedure and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field. The emergence of metal-free alternatives highlights the ongoing efforts to develop more environmentally benign synthetic routes. This guide serves as a valuable technical resource for the efficient and reliable synthesis of this important chemical intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Quinoline-4-carbaldehyde: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbaldehyde, a heterocyclic aromatic aldehyde, is a pivotal building block in synthetic organic chemistry.[1][2] Its unique structure, combining the aromatic quinoline (B57606) ring system with a reactive aldehyde group, makes it a versatile precursor for a vast array of functionalized molecules.[1] This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its key reactions, and a discussion of its significance in the development of new therapeutic agents and materials.[1][2] The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is an off-white to yellow-brown crystalline solid under standard conditions.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents like hot water, ethanol, and benzene.[1][3] The compound is known to be sensitive to air and should be stored in a dry, dark environment.[3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₇NO | [2][3][4] |

| Molecular Weight | 157.17 g/mol | [2][3][4] |

| CAS Number | 4363-93-3 | [2][3][4] |

| Melting Point | 45-53 °C | [1][2][3] |

| Boiling Point | 131-133 °C at 5 mmHg | [3] |

| Appearance | Off-white to yellow-brown crystalline powder or solid | [2][3] |

| Solubility | Slightly soluble in water; Soluble in hot water, ethanol, benzene | [1][3] |

| pKa (Predicted) | 2.95 ± 0.13 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral data are provided below.

| Spectroscopy | Data | References |

| ¹H NMR | δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H) | [3] |

| ¹³C NMR | δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1 | [3] |

| Mass Spec (ESI) | m/z 158.0 ([M+H]⁺) | [3] |

| FT-IR | The FT-IR spectrum shows characteristic peaks for the aromatic C-H, C=C, C=N stretching vibrations and a strong band for the C=O stretching of the aldehyde group. | [5][6][7] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the oxidation of 4-methylquinoline (B147181) (lepidine).[1][3] One established method utilizes selenium dioxide as the oxidizing agent.[3]

Experimental Protocol: Oxidation of 4-Methylquinoline

This protocol is based on the procedure using selenium dioxide.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve 4-methylquinoline (5.0 g, 35 mmol) and selenium dioxide (5.0 g, 45 mmol) in toluene.

-

Heating: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane.

-

Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated saline solution.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon and the aromatic quinoline system.[1] It readily undergoes reactions typical of aromatic aldehydes, serving as a versatile intermediate for C-C and C-N bond formation.

Key Reactions

-

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry.[1][8] Mild oxidizing agents are often sufficient for this transformation.[1]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols or other functional groups.[1]

-

Condensation Reactions: It participates in various condensation reactions. For instance, it reacts with primary amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in Knoevenagel condensations.[1][9] It can also undergo Aldol-type condensations.[1]

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain with a double bond.[10]

-

Reductive Amination: This two-step or one-pot reaction involves the initial formation of an imine with an amine, followed by reduction to yield a secondary or tertiary amine, effectively introducing a nitrogen-containing functionality.[1][10]

Experimental Protocols for Key Reactions

The following sections provide generalized protocols for key synthetic transformations of this compound. These are based on standard procedures for related aldehydes and may require optimization for specific substrates.[9][10]

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation with an active methylene compound like malononitrile.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of aldehyde).

-

Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq) to the flask.

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., a few drops of piperidine (B6355638) or 0.1-0.2 eq of ammonium (B1175870) acetate).[9]

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.[9] If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with a suitable solvent to induce precipitation.[9]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[9]

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction with a non-stabilized ylide, prepared in situ.[10]

-

Ylide Preparation: In a dry, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

-

Base Addition: Add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. Allow the resulting colored solution (typically deep red or orange) to stir and warm to room temperature for about 1 hour to ensure complete ylide formation.[10]

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to stir at room temperature and monitor by TLC.

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.[10]

Protocol 3: Reductive Amination

This protocol describes a one-pot method for reductive amination.[10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or methanol.

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), to the solution in one portion.[10]

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product via column chromatography.

Biological Activity and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are no exception. They have been investigated for a wide range of biological activities.[1][8]

-

Antimicrobial Properties: Quinoline compounds, including this compound itself, have demonstrated significant activity against various pathogens.[1] It has been shown to inhibit the growth of Clostridium perfringens, a human intestinal bacterium.[3][11]

-

Anticancer Activity: Numerous quinoline derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis.[1] The related quinoline-4-carboxylic acids, for example, are known inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for cancer cell growth.[8]

-

Anti-inflammatory Effects: Certain quinoline compounds have shown potential in reducing inflammation.[1][2]

-

Antileishmanial Activity: Derivatives of quinoline-carbaldehyde have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), a potential target for treating leishmaniasis.[12]

Beyond its biological significance, this compound is a valuable intermediate for synthesizing fluorescent dyes and ligands for coordination chemistry, highlighting its utility in materials science and analytical chemistry.[2]

References

- 1. Buy this compound | 4363-93-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 4. 4-Quinolinecarboxaldehyde [webbook.nist.gov]

- 5. 4-Quinolinecarboxaldehyde | C10H7NO | CID 78072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectra of this compound: combined experimental and theoretical studies. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-4-carbaldehyde, a significant heterocyclic aldehyde derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.54 | s | 1H, Aldehyde proton | |

| 9.22 | d | 4.3 | 1H, H2 |

| 9.04 | d | 8.6 | 1H, H8 |

| 8.24 | d | 8.2 | 1H, H5 |

| 7.84 | t | 7.6 | 1H, H7 |

| 7.81 | d | 4.3 | 1H, H3 |

| 7.76 | t | 8.0 | 1H, H6 |

Source: ChemicalBook[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 193.1 | C=O (Aldehyde) |

| 150.7 | C8a |

| 149.5 | C2 |

| 137.0 | C4 |

| 130.4 | C7 |

| 130.3 | C5 |

| 129.6 | C4a |

| 126.0 | C6 |

| 124.7 | C8 |

| 124.1 | C3 |

Source: ChemicalBook[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Aromatic C-H stretch[2] | |

| 2830-2695 | Aldehyde C-H stretch[2] | |

| 1663–1686 | Strong | C=O (Carbonyl) stretch[3] |

| 1622–1504 | C=C and C=N ring stretching[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 158.0 | 100 | [M+H]⁺ |

| 157.0 | 100 | Molecular Ion (M⁺) |

| 130.2 | [M+H-CO]⁺ | |

| 129.0 | 76.3 | [M-CO]⁺ |

| 128.0 | 54.5 | [M-CHO]⁺ |

| 102.0 | 26.9 | |

| 101.0 | 27.5 |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[7]

-

Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[6]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[8]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[8]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, clean the plate and use a more dilute solution.[8]

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, typically at a concentration of around 1 mg/mL.[9] Further dilute this stock solution to the low µg/mL or ng/mL range.[9]

-

Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source.[10] In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets.[9]

-

Ionization: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte (in this case, protonated molecules, [M+H]⁺).

-

Mass Analysis: The generated ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.[10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Crystal Structure Analysis of Quinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbaldehyde is a significant heterocyclic aromatic compound, serving as a versatile precursor in the synthesis of various quinoline (B57606) derivatives with a wide spectrum of biological activities.[1][2][3] Its structural features, particularly the presence of the quinoline ring and the reactive aldehyde group, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including anticancer, antimicrobial, and antimalarial drugs.[3][4][5] Understanding the three-dimensional arrangement of atoms in the solid state through crystal structure analysis is paramount for elucidating structure-activity relationships, designing new molecules with enhanced efficacy, and controlling solid-state properties.

While a definitive crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), this guide provides a comprehensive overview of the methodologies and expected structural features based on the analysis of closely related derivatives.[6] This document will detail the common experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and present crystallographic data from analogous quinoline carbaldehyde structures to offer valuable insights for researchers in the field.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 4-methylquinoline (B147181). A general procedure is as follows:

-

Reactants: 4-methylquinoline and selenium dioxide are dissolved in a suitable solvent, such as toluene, under an inert atmosphere (e.g., argon).[7]

-

Reaction: The mixture is heated to reflux for an extended period, typically 24 hours.[7]

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent like dichloromethane (B109758) and washed with a saturated saline solution.[7]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated to yield the product.[7]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For quinoline derivatives, slow evaporation is a commonly employed technique.

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. For a derivative, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, single crystals were obtained from an ethyl acetate (B1210297) solution.[8]

-

Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.[8]

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.[8]

X-ray Diffraction and Structure Refinement

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis, based on methodologies reported for similar quinoline derivatives.[8][9][10]

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD). Data is collected at a specific temperature, often a low temperature like 173 K or 296 K, using a specific radiation source (e.g., Cu Kα or Mo Kα).[8][10]

-

Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.[9]

-

Structure Refinement: The solved structure is refined by full-matrix least-squares on F² using programs like SHELXL.[9] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[8][10]

Data Presentation: Crystallographic Data of Related Quinoline Carbaldehydes

The following tables summarize the crystallographic data for two related quinoline carbaldehyde derivatives, providing a reference for expected values.

Table 1: Crystal Data and Structure Refinement for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde[8]

| Parameter | Value |

| Chemical formula | C₁₅H₁₇N₃O |

| Formula weight | 255.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.3282 (4) |

| b (Å) | 5.8935 (2) |

| c (Å) | 18.9202 (7) |

| β (°) | 103.591 (2) |

| Volume (ų) | 1336.18 (8) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| R[F² > 2σ(F²)] | 0.054 |

| wR(F²) | 0.162 |

Table 2: Crystal Data and Structure Refinement for Quinoline-2-carbaldehyde[10]

| Parameter | Value |

| Chemical formula | C₁₀H₇NO |

| Formula weight | 157.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.0639 (7) |

| b (Å) | 21.564 (2) |

| c (Å) | 10.698 (1) |

| β (°) | 107.884 (2) |

| Volume (ų) | 1550.9 (3) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.117 |

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for crystal structure analysis.

Potential Intermolecular Interactions

In the absence of a definitive crystal structure, we can hypothesize potential intermolecular interactions based on the functional groups present in this compound. The aldehyde group can act as a hydrogen bond acceptor, and weak C-H···O interactions may play a role in the crystal packing.

Caption: Hypothetical C-H···O intermolecular interaction.

Conclusion

This technical guide provides a foundational understanding of the crystal structure analysis of this compound for researchers in drug development and materials science. While the definitive crystal structure of the parent compound remains to be determined, the detailed experimental protocols for synthesis and crystallization, along with comparative crystallographic data from closely related derivatives, offer a robust starting point for further investigation. The visualization of the experimental workflow and potential intermolecular interactions serves to guide future research in obtaining and analyzing the crystal structure of this important synthetic precursor. The elucidation of its solid-state structure will undoubtedly contribute to the rational design of new quinoline-based compounds with tailored properties and enhanced biological activities.

References

- 1. Buy this compound | 4363-93-3 [smolecule.com]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|High-Qurity Research Chemical [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. revues.imist.ma [revues.imist.ma]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 8. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of quinoline-4-carbaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an analysis of the structure-solubility relationship to aid researchers in their work with this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₇NO. It consists of a quinoline (B57606) bicyclic heteroaromatic ring system with a carbaldehyde group attached at the 4-position.[1] This compound serves as a valuable building block in the synthesis of more complex molecules and has been studied for its potential biological activities, including antimicrobial and anticancer properties.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and biological assays.

Solubility Data

A thorough review of scientific literature reveals a scarcity of specific quantitative data on the solubility of this compound in a wide range of organic solvents. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Reported Qualitative Solubility | Citation |

| Polar Protic | Hot Water | Soluble | [1] |

| Cold Water | Slightly soluble | [2] | |

| Ethanol (B145695) | Soluble | [1] | |

| Nonpolar Aromatic | Benzene | Soluble | [1] |

It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[3] For precise quantitative analysis, experimental determination is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, based on established methodologies, are provided.

Equilibrium Shake-Flask Method with Gravimetric Analysis

This method directly measures the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining solute.[4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

After equilibration, cease agitation and allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[6]

-

Cool the dish in a desiccator and weigh it.

-

-

Calculation of Solubility:

-

Weight of dissolved solute: (Weight of dish + residue) - (Weight of empty dish)

-

Weight of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Weight of dissolved solute / Weight of solvent) x 100

-

Equilibrium Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method.[5]

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Analysis:

-

Withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Structure-Solubility Relationship

The solubility of this compound in different organic solvents is governed by its molecular structure. The following diagram illustrates the logical relationship between its structural features and expected solubility.

The quinoline ring system, being a large, aromatic, and relatively nonpolar structure, contributes to its solubility in nonpolar aromatic solvents through π-π stacking interactions.[1] The polar aldehyde group, capable of acting as a hydrogen bond acceptor, promotes solubility in polar protic solvents like ethanol and polar aprotic solvents through dipole-dipole interactions.[7][8] The combination of these features generally results in good solubility in a range of organic solvents, with the exception of highly nonpolar aliphatic solvents where interactions are weaker.

Conclusion

References

- 1. Buy this compound | 4363-93-3 [smolecule.com]

- 2. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. enamine.net [enamine.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

The Natural Occurrence of Quinoline-4-carbaldehyde and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbaldehyde and its derivatives represent a class of heterocyclic aromatic compounds with documented natural origins and a spectrum of biological activities. This technical guide provides an in-depth overview of the natural occurrence of these compounds, focusing on their presence in various plant species. It summarizes available quantitative data, details experimental protocols for their isolation and analysis, and visualizes key biosynthetic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence

This compound has been identified in a limited number of natural sources, primarily within the plant kingdom. Its derivatives, the broader class of quinoline (B57606) alkaloids, are more widespread.[1]

1.1. In Plants

-

Ruta chalepensis (Fringed Rue): This herb is a significant natural source of this compound.[2] The plant also produces a variety of other quinoline alkaloids, including furoquinolines like dictamnine, pteleine, and skimmianine, as well as 2-substituted quinoline derivatives.[3] The presence of these compounds contributes to the plant's traditional medicinal uses.

-

Nicotiana tabacum (Tobacco): this compound has been reported in tobacco leaves.[4][5] However, the primary alkaloids in Nicotiana species are pyridine-based, with nicotine (B1678760) being the most abundant.[6][7] The concentration of this compound is considered to be minor in comparison.

1.2. In Other Natural Sources

-

Honey: this compound has been detected in honey samples, particularly in chestnut honey.[8] Its presence is likely due to the nectar collected by bees from plants that synthesize this compound. Other quinoline derivatives, such as 4-quinolinecarbonitrile and 4-quinolinealdoxime, have also been identified in honey.[8]

Quantitative Data

Specific quantitative data for this compound in its natural sources is limited in the available literature. However, data for total alkaloid content and related compounds in the source organisms provide a valuable context.

| Organism/Source | Compound Class/Specific Compound | Concentration/Yield | Reference |

| Ruta chalepensis (in vitro cultures) | Total Furoquinoline Alkaloids | Up to 449 mg/100 g Dry Weight | [3] |

| Ruta chalepensis (leaves) | Methanolic Extract Yield | 12.4% - 20.1% | [9] |

| Nicotiana tabacum cv. NC297 (upper leaves) | Total Alkaloids | (38.76 ± 2.18) mg/g | [6] |

| Chestnut Honey | Quinoline Alkaloids | 34 to 65 mg/100 g |

Biosynthesis

The biosynthesis of the quinoline ring system in plants generally proceeds through two primary pathways, originating from either tryptophan or anthranilic acid.[1][10]

3.1. Tryptophan-Derived Pathway

This pathway is well-established for complex quinoline alkaloids like quinine (B1679958) in Cinchona species. It involves the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) to form strictosidine, which then undergoes a series of rearrangements and modifications to form the quinoline core.

3.2. Anthranilic Acid-Derived Pathway

Simpler quinoline alkaloids, likely including this compound, are believed to be derived from anthranilic acid, a metabolite of the shikimate pathway. This pathway involves the condensation of an activated anthranilate derivative with a three-carbon unit, followed by cyclization to form the quinoline nucleus.

Experimental Protocols

The isolation and analysis of this compound and its derivatives from natural sources typically involve extraction followed by chromatographic separation and spectroscopic identification.

4.1. General Alkaloid Extraction from Plant Material

This protocol describes a general acid-base extraction method suitable for isolating alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) or Ethanol

-

10% Acetic acid in water

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Dichloromethane (B109758) or Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the resulting residue with 10% acetic acid.

-

Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

-

Extract the liberated alkaloids with dichloromethane multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.

4.2. High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the analytical separation of quinoline derivatives.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient could be 20-80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 325 nm.[11]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve the crude alkaloid extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Sample Preparation:

-

Dissolve the extract in a suitable solvent like methanol or dichloromethane.

-

Ensure the sample is free of non-volatile matrix components.

Biological Activities and Potential Roles

Quinoline alkaloids exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] this compound itself has demonstrated insecticidal activity.[2] Some quinoline derivatives have been observed to increase the permeability of plant cell plasma membranes, suggesting a potential role in plant defense mechanisms.[14][15] However, specific signaling pathways in plants or other organisms directly involving this compound have not yet been elucidated and represent an area for future research.

Conclusion

This compound is a naturally occurring alkaloid found in select plant species and honey. While its derivatives are widespread, the parent aldehyde has a more limited known distribution. The biosynthesis of simple quinolines is believed to originate from anthranilic acid. Standard phytochemical methods can be employed for its isolation and analysis, though specific quantitative data remains sparse. The documented biological activities of quinoline alkaloids, including this compound, underscore the potential of these compounds in drug discovery and development. Further research is needed to fully characterize the natural abundance, biosynthetic pathways, and biological roles of this compound and its derivatives.

References

- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotiana tabacum Leaf Waste: Morphological Characterization and Chemical-Functional Analysis of Extracts Obtained from Powder Leaves by Using Green Solvents [mdpi.com]

- 5. Phytochemical, Antioxidant, Antihyaluronidase, Antityrosinase, and Antimicrobial Properties of Nicotiana tabacum L. Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemotype core collection of genus Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. longdom.org [longdom.org]

- 13. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Quinoline-4-carbaldehyde (CAS 4363-93-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Quinoline-4-carbaldehyde (CAS 4363-93-3), a key heterocyclic building block. It covers its fundamental properties, synthesis, safety, and critical role as a precursor in the development of therapeutic agents and other advanced materials.

Core Information

This compound, also known as 4-formylquinoline, is an aromatic organic compound featuring a quinoline (B57606) scaffold with an aldehyde group at the 4-position.[1] This structure, combining a benzene (B151609) ring fused to a pyridine (B92270) ring, makes it a valuable intermediate in organic synthesis.[1] Its reactivity, particularly that of the aldehyde group, allows for the straightforward synthesis of a wide array of quinoline derivatives, which are prominent in medicinal chemistry and materials science.[1][2]

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 4363-93-3 | [3][4][5][6] |

| Molecular Formula | C₁₀H₇NO | [4][5][6] |

| Molecular Weight | 157.17 g/mol | [4][5][6] |

| Appearance | Brown or white crystalline powder; solid | [3][5] |

| Melting Point | 45-52 °C | [3][5][6] |

| Boiling Point | 131-133 °C at 5 mmHg314.3 °C at 760 mmHg | [3][6] |

| Density | ~1.223 g/cm³ (estimate) | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Slightly soluble in water | [3] |

| Refractive Index | ~1.687 (estimate) | [6] |

| InChI Key | MGCGJBXTNWUHQE-UHFFFAOYSA-N | [5] |

| SMILES | O=Cc1ccnc2ccccc12 | [5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

| Spectroscopy Type | Data | Citations |

| ¹H NMR (CDCl₃) | δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1 | [4] |

| Mass Spectrometry (ESI) | m/z 158.0 ([M+H]⁺) | [4] |

Safety and Handling

This compound is classified as an irritant.[3][6] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

| Hazard Information | Details | Citations |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | [5][7] |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [5][7] |

| Storage | Keep in a dark place, in a dry, cool, and well-ventilated area. Keep container tightly closed. | [3][8] |

Synthesis and Logical Relationships

This compound is typically synthesized via the oxidation of 4-methylquinoline (B147181).[1][8][9] It serves as a pivotal intermediate, enabling access to a diverse range of functionalized quinoline derivatives for various applications.

Caption: Logical workflow of this compound as a key intermediate.

Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, including antimalarials like chloroquine (B1663885) and anticancer agents. This compound is a valuable precursor for creating new derivatives with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

A significant application is in the synthesis of Quinoline-4-carboxamides . A series of these derivatives were identified from a phenotypic screen and optimized to produce potent antimalarial compounds.[1][3][4] One such derivative, DDD107498, demonstrated a novel mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis in the malaria parasite.[3][5]

Signaling Pathway: Inhibition of Protein Synthesis in P. falciparum

The antimalarial activity of Quinoline-4-carboxamide derivatives stems from their ability to disrupt protein synthesis, which is essential for the parasite's survival and replication.[5] The process is halted at the elongation step.

Caption: Inhibition of parasite protein synthesis by a Quinoline-4-carboxamide derivative.

Experimental Protocols

Synthesis: Metal-Free Chemoselective Oxidation of 4-Methylquinoline

A modern and efficient method for synthesizing this compound involves the oxidation of 4-methylquinoline using hypervalent iodine(III) reagents. This approach offers mild reaction conditions and avoids the use of toxic heavy metals.[9]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: This protocol is adapted from the general procedure described by Xu et al.[9]

-

Reaction Setup: To a reaction vessel, add 4-methylquinoline (1 equiv., 0.5 mmol), PIDA (phenyliodine diacetate, 4 equiv.), dichloroacetic acid (3 equiv.), and water (2 equiv.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 mL) to the mixture.

-

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 to 96 hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or a similar organic solvent three times.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by silica (B1680970) gel column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a generalized protocol for acquiring NMR spectra of organic compounds.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are generally required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method): This is a standard protocol for solid sample analysis.

-

Sample Preparation: In an agate mortar, grind approximately 1-2 mg of dry this compound until it is a fine powder.

-

Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar and gently but thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a die set and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.

-

Data Acquisition: Record a background spectrum using a pellet containing only KBr. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum, typically in the 4000-400 cm⁻¹ range.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypervalent iodine(III) compound synthesis by oxidation [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy [spiral.imperial.ac.uk]

- 5. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of Quinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbaldehyde, a derivative of the heterocyclic aromatic compound quinoline (B57606), is a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a quinoline nucleus fused to a benzene (B151609) ring with an aldehyde group at the 4-position, imparts a unique reactivity profile. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the quinoline ring makes the molecule susceptible to a variety of chemical transformations.[1] This guide provides a comprehensive overview of the electrophilic and nucleophilic reactions of this compound, offering insights into its synthetic utility and potential for the development of novel therapeutic agents. Quinoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2]

Molecular Structure and Reactivity

The reactivity of this compound is dictated by two main features: the electrophilic carbonyl carbon of the aldehyde group and the quinoline ring system. The aldehyde group readily undergoes nucleophilic addition and condensation reactions. The quinoline ring, being an electron-deficient aromatic system, is generally deactivated towards electrophilic substitution, which preferentially occurs on the benzene ring at positions 5 and 8.[3][4] Conversely, the pyridine (B92270) ring is more susceptible to nucleophilic attack, particularly at positions 2 and 4.[4]

Spectroscopic Data of this compound

A summary of the key spectroscopic data for the starting material, this compound, is presented below for reference.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1[5] |

| Mass Spectrometry (ESI) | m/z 158.0 ([M+H]⁺)[5] |

Electrophilic Reactions of the Quinoline Ring

While the quinoline ring is electron-deficient, electrophilic aromatic substitution can be achieved under specific conditions. The presence of the deactivating aldehyde group at the 4-position further reduces the ring's reactivity. However, substitution is expected to occur primarily at the 5- and 8-positions of the benzene ring.[3][4]

Nitration

Nitration of the quinoline ring typically requires harsh conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid. For unsubstituted quinoline, this reaction yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.[4][6] The presence of the deactivating aldehyde group at C-4 would likely necessitate even more forcing conditions, and the directing effect would need to be experimentally determined, though substitution at C-5 and C-8 is still the most probable outcome.

Sulfonation

Sulfonation of quinoline with fuming sulfuric acid at high temperatures results in a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4] Similar to nitration, the sulfonation of this compound would be expected to yield the corresponding 5- and 8-sulfonic acid derivatives, albeit with potentially lower yields or requiring more stringent conditions.

Halogenation

The bromination of substituted quinolines has been studied, and the regioselectivity is highly dependent on the substituents and reaction conditions. For instance, bromination of 2-methylquinolin-4(1H)-ones can occur at the C-3 and C-6 positions or on the methyl group at C-2, depending on the nature of the C-3 substituent.[3] Direct bromination of 8-substituted quinolines with molecular bromine can lead to a mixture of mono- and di-brominated products at the 5- and 7-positions.[7] For this compound, halogenation would likely require a Lewis acid catalyst and would be expected to substitute at the 5- and/or 8-positions.

Nucleophilic Reactions at the Aldehyde Group

The aldehyde functional group is the primary site for nucleophilic attack in this compound. A wide array of nucleophiles can react with the electrophilic carbonyl carbon, leading to a diverse range of derivatives.

Oxidation to Carboxylic Acid

This compound can be readily oxidized to the corresponding quinoline-4-carboxylic acid.[8] This transformation is a key step in the synthesis of many biologically active molecules.

Experimental Protocol: Oxidation of this compound

-

Reagents and Materials: this compound, mild oxidizing agent (e.g., potassium permanganate, hypervalent iodine reagents), appropriate solvent (e.g., acetone, water), acid for workup (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction and perform an acidic workup to precipitate the carboxylic acid.

-

Filter, wash, and dry the product to obtain quinoline-4-carboxylic acid.

-

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, quinolin-4-ylmethanol, using various reducing agents.

Experimental Protocol: Reduction of this compound

-

Reagents and Materials: this compound, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

Dissolve this compound in the chosen alcohol as a solvent.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (B1222165) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction for a specified time (e.g., 1-2 hours) at room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield quinolin-4-ylmethanol.

-

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[9][10] This reaction involves the use of a phosphorus ylide, which can be stabilized or non-stabilized, influencing the stereoselectivity of the resulting alkene.[10]

Experimental Protocol: Wittig Olefination of this compound

-

Reagents and Materials: this compound, a triphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF).

-

Procedure:

-

Prepare the phosphorus ylide by reacting the triphenylphosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

-

Add a solution of this compound to the ylide solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction and perform a standard workup to isolate the alkene product.

-

Purify the product by chromatography if necessary.[11]

-

Schiff Base and Hydrazone Formation

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively.[8] These derivatives are of significant interest due to their wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Reagents and Materials: this compound, a primary amine (e.g., aniline), a solvent (e.g., ethanol), and an acid catalyst (e.g., glacial acetic acid).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in ethanol (B145695).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture to allow the product to crystallize.

-

Filter, wash with cold ethanol, and dry the Schiff base product.

-

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an active methylene (B1212753) compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[12]

Experimental Protocol: Knoevenagel Condensation

-

Reagents and Materials: this compound, an active methylene compound (e.g., malononitrile, diethyl malonate), a basic catalyst (e.g., piperidine, ammonium (B1175870) acetate), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve this compound and the active methylene compound in ethanol.

-

Add a catalytic amount of the base.

-

Reflux the mixture for a period of 1 to 8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Wash the solid with cold ethanol and water to remove impurities.

-

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7][13][14] This reaction with this compound would produce a β-nitro alcohol, a valuable intermediate for further synthetic transformations.[13][14]

Grignard Reaction

The addition of Grignard reagents to this compound provides a route to secondary alcohols. For example, the reaction with phenylmagnesium bromide would yield phenyl(quinolin-4-yl)methanol.[15]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid to form an α,β-unsaturated carboxylic acid.[16][17][18][19] As this compound is an aromatic aldehyde without α-hydrogens, it is a suitable substrate for this reaction.[17][18][19]

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[20][21][22] this compound, lacking α-hydrogens, can undergo this reaction.[20][21]

Quantitative Data Summary

The following tables summarize the available quantitative data for some of the reactions discussed.

Table 1: Synthesis of this compound Derivatives

| Reaction Type | Reactant(s) | Product | Yield (%) | Reference |

| Oxidation | 4-Methylquinoline | This compound | High | [8] |

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic acid | 2-Phenylquinoline-4-carboxylic acid | Varies | [12][23] |

| Pfitzinger Reaction | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | Varies | [12][24] |

Table 2: Reactions of this compound

| Reaction Type | Reactant(s) | Product | Yield (%) | Reference |

| Oxidation | This compound | Quinoline-4-carboxylic acid | - | [8] |

| Wittig Olefination | o-Nitrobenzaldehydes, Crotyloxymethylene triphenylphosphorane | 3-Methylquinoline-4-carbaldehydes | 50-55 (overall) | [1][25] |

| Bromination | 2-Methylquinolin-4(1H)-ones, NBS/Br₂ | Brominated quinolinones | Varies | [3] |

Visualizations

Reaction Pathways

Caption: Nucleophilic reactions at the aldehyde group of this compound.

Caption: Electrophilic substitution reactions on the quinoline ring of this compound.

Experimental Workflow: Schiff Base Synthesis

Caption: A typical experimental workflow for the synthesis of a Schiff base from this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its aldehyde functionality provides a handle for a multitude of nucleophilic addition and condensation reactions, leading to a wide array of derivatives with potential applications in drug discovery and materials science. While the quinoline ring is generally deactivated towards electrophilic attack, substitution at the 5- and 8-positions can be achieved, offering further avenues for functionalization. The detailed protocols and reaction pathways outlined in this guide serve as a valuable resource for researchers aiming to explore the rich chemistry of this versatile molecule. Further investigation into the specific conditions and outcomes of reactions such as the Perkin, Cannizzaro, and electrophilic substitutions on this compound will undoubtedly expand its synthetic utility.

References

- 1. A Wittig-olefination-Claisen-rearrangement approach to the 3-methylthis compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. uop.edu.pk [uop.edu.pk]

- 5. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 6. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Buy this compound | 4363-93-3 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. iipseries.org [iipseries.org]

- 13. Henry reaction - Wikipedia [en.wikipedia.org]

- 14. Henry Reaction [organic-chemistry.org]

- 15. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 17. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Perkin reaction - Wikipedia [en.wikipedia.org]

- 20. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 21. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 22. Synthesis of quinoline derivatives by [4+2] cycloaddition reaction [combichemistry.com]

- 23. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 25. d-nb.info [d-nb.info]

Quinoline-4-carbaldehyde: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery